
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MIQC, is a chemical compound that has been widely used in scientific research due to its unique properties. MIQC is a hydrazone derivative of indole-3-carbaldehyde and quinoline, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions or other biomolecules. This compound has been shown to inhibit the activity of metalloproteins, which are enzymes that require metal ions for their function. This compound may also act as an antioxidant by scavenging free radicals and reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteins, the chelation of metal ions, and the scavenging of free radicals and reactive oxygen species. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease. This compound has also been shown to have antitumor effects in cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, including its fluorescent properties, metal ion chelation ability, and antioxidant properties. This compound is also relatively easy to synthesize and has a high yield. However, this compound has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone. One direction is the development of this compound-based fluorescent probes for the detection and quantification of metal ions in biological samples. Another direction is the investigation of the therapeutic potential of this compound for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, the development of this compound-based metal ion chelators for the treatment of metal ion overload diseases such as Wilson's disease is another potential future direction.
Synthesemethoden
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can be synthesized using various methods, including condensation reaction, microwave-assisted synthesis, and one-pot synthesis. The most common method is the condensation reaction, which involves the reaction of indole-3-carbaldehyde and 4-methyl-2-quinolinyl hydrazine in the presence of a suitable solvent and a catalyst. The reaction produces this compound as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe, metal ion chelator, and antioxidant. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. This compound has been used as a fluorescent probe for the detection and quantification of metal ions such as copper, iron, and zinc. This compound has also been used as a metal ion chelator for the treatment of metal ion overload diseases such as Wilson's disease. This compound has been shown to have antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-methyl-N-[(E)-(1-methylindol-3-yl)methylideneamino]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-11-20(22-18-9-5-3-7-16(14)18)23-21-12-15-13-24(2)19-10-6-4-8-17(15)19/h3-13H,1-2H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMVSDPSXZIQTG-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
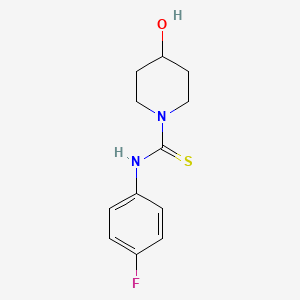
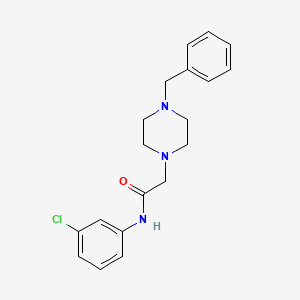
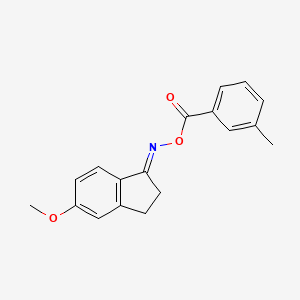
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
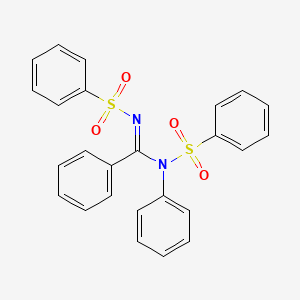
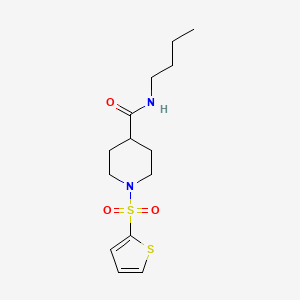
![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
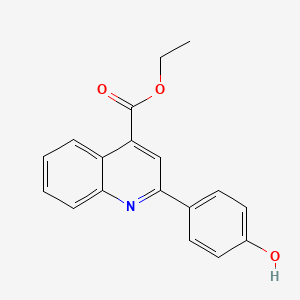

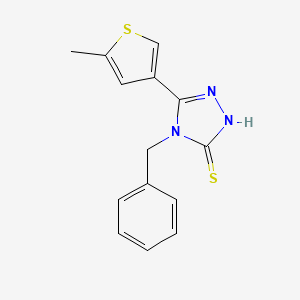
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
